molecular formula C11H14ClNO B14837453 2-Chloro-4-cyclopropoxy-6-isopropylpyridine

2-Chloro-4-cyclopropoxy-6-isopropylpyridine

Cat. No.: B14837453
M. Wt: 211.69 g/mol
InChI Key: SAOLZMNHAGINEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxy-6-(propan-2-yl)pyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Chloro-4-ethoxy-6-(propan-2-yl)pyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

2-Chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-6-propan-2-ylpyridine

InChI

InChI=1S/C11H14ClNO/c1-7(2)10-5-9(6-11(12)13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

SAOLZMNHAGINEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=C1)OC2CC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.